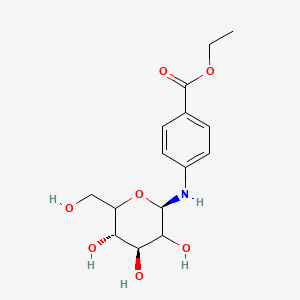

Benzocaine N-|A-D-Glucoside

Overview

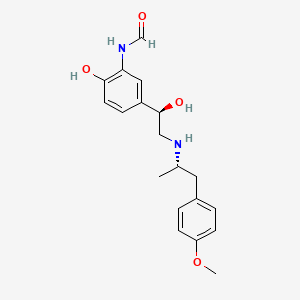

Description

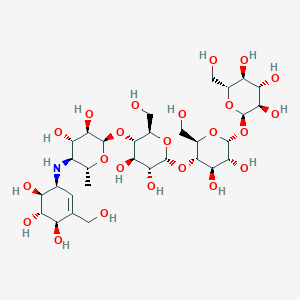

Benzocaine N-Glucoside, also known as N-Glucoanesthesin, is a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 . It is used in the field of neurology and pain and inflammation research .

Synthesis Analysis

Benzocaine is a precursor for promising derivatives. Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Molecular Structure Analysis

Benzocaine N-β-D-Glucoside contains a total of 45 bonds, including 24 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amine, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 aliphatic ether .Chemical Reactions Analysis

Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Physical And Chemical Properties Analysis

The structural polymorphism (forms I, II, III) of benzocaine influences its solubility, apparent solubility, and chemical stability, which are vital parameters for preformulation and formulation work . The differences in solubility, dissolution, and permeability through artificial biological membranes resulting from the polymorphic forms of benzocaine were established .Scientific Research Applications

Local Buccal Anesthesia

A study by Maffei et al. (2004) focused on the development of bi-layered tablets containing benzocaine for local buccal administration. The tablets were designed for controlled and prolonged release of the drug towards the mucosa, specifically for stomatological procedures and treating oral mucositis pain from chemotherapy (Maffei et al., 2004).

Methemoglobinemia Risk

Benzocaine has been associated with methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally. Kuschner et al. (2000) reported a case of benzocaine-associated methemoglobinemia in a healthy research participant, highlighting the importance of informed consent regarding this risk (Kuschner et al., 2000).

Solvent and Permittivity Dependence

Warnke et al. (2015) studied the solvent and permittivity dependence of benzocaine, finding that it adopts at least two distinct structural forms in the gas phase, influenced by the properties of the solvent used in the electrospray ionization process (Warnke et al., 2015).

Water Solubility Enhancement

Volkova and Talanova (2018) synthesized Ethyl ester of p-(N-α-D-glucopyranoside)aminobenzoic acid by condensing benzocaine with glucose, enhancing its solubility in water. This modification led to decreased lipophilicity and increased solubility, potentially enhancing its biological activity (Volkova & Talanova, 2018).

Pharmacokinetics and Toxicology

Research has also been conducted on the pharmacokinetics and toxicology of benzocaine. For instance, Taleb et al. (2013) discussed benzocaine-induced methemoglobinemia, its causes, presentation, and management (Taleb et al., 2013).

Micro/Nanoparticle Encapsulation

Grillo et al. (2009) developed and validated an analytical methodology for evaluating benzocaine content in micro and nanoparticles. The encapsulation efficiency of benzocaine in these particles was studied, highlighting its potential for controlled drug delivery systems (Grillo et al., 2009).

Pediatric Exposures

Vohra et al. (2017) conducted a retrospective study on pediatric exposures to topical benzocaine preparations, emphasizing the need for careful use and monitoring due to the risk of methemoglobinemia in children (Vohra et al., 2017).

Mechanism of Action

Target of Action

Benzocaine N-β-D-Glucoside is a derivative of Benzocaine, which is a local anesthetic used in the management of pain control . It belongs to the ester local anesthetic class of medications . The primary targets of Benzocaine are the sodium channels in nerve cells .

Mode of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

The biochemical pathways affected by Benzocaine involve the transmission of impulses along nerve fibers and at nerve endings . Electrophilic and nucleophilic reactions of Benzocaine are common procedures to construct a library of Benzocaine derivatives, which have promising features that could be correlated with their biological activities .

Pharmacokinetics

Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or N-hydroxylation to form benzocaine hydroxide . 4-aminobenzoic acid can be acetylated or acetylbenzocaine can undergo ester hydrolysis to form 4-acetaminobenzoic acid .

Result of Action

The result of Benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes and insect bites or minor skin irritations . It is commonly used for local anesthesia in many over-the-counter products .

Action Environment

The action, efficacy, and stability of Benzocaine N-β-D-Glucoside can be influenced by various environmental factors. It is recommended to store Benzocaine N-β-D-Glucoside at a temperature of 2-8°C .

Safety and Hazards

The safety data sheet for Benzocaine N-Glucoside advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The development of the next generation of drugs that can selectively target one of the nine types of voltage-gated sodium channel expressed in the body requires a much better understanding of how current channel blockers work . This understanding can help uncover ways to selectively target different human channels .

properties

IUPAC Name |

ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREAPVFREJJKCA-OONHEIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747088 | |

| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzocaine-N-Beta-D-Glucoside | |

CAS RN |

28315-50-6 | |

| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.